2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide
Overview
Description
Synthesis Analysis
The synthesis of “2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide” has been reported . It is suggested that a 2:2 mixed anhydride is expected to be the only active species, and the ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .Molecular Structure Analysis
The molecular formula of “2-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide” is C14H8F4O2 . The average mass is 284.206 Da and the monoisotopic mass is 284.046051 Da .Chemical Reactions Analysis
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .Scientific Research Applications
Catalyst in Dehydrative Amidation
2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide and related compounds have been studied for their potential as catalysts in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown effectiveness in catalyzing the dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, with the ortho-substituent of boronic acid playing a key role in accelerating the amidation (Wang, Lu, & Ishihara, 2018).
Advancements in Amide Condensation
Advances in amide condensation techniques, particularly for sterically demanding carboxylic acids, have been made possible by using catalysts related to 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide. For example, tetrachlorobenzo[d][1,3,2]dioxaborole has proven superior to 3,5-bis(trifluoromethyl)phenylboronic acid for this purpose (Maki, Ishihara, & Yamamoto, 2006).
Fluorine's Impact in Molecular Conformation
Fluorine-containing analogues of proline, including those related to the chemical , have been valuable in understanding the effects of substituents on amino acid residues. Studies on diastereomeric 4-fluoroprolines and 4-(trifluoromethyl)prolines have revealed insights into conformation, acid-base transition, and amide-bond isomerism (Kubyshkin, 2020).
Synthesis of Weinreb Amides
The chemical is relevant in the synthesis of Weinreb amides from carboxylic acids. A method that converts carboxylic acids to acid fluorides, which then react to give Weinreb amides, has been developed. This process is significant due to its high yields and purity of the products (Tunoori, White, & Georg, 2000).
Synthesis of Novel Poly(arylene ether)s
The synthesis of novel poly(arylene ether)s using related compounds has been achieved. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various applications, including in film casting (Salunke, Ghosh, & Banerjee, 2007).
Development in N-trifluoromethyl Amides Synthesis
The synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters has been explored. This method is notable for its broad scope and potential application in pharmaceutical compound modification (Liu, Parker, Wang, Flavell, Toste, & Wilson, 2021).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTINRZXHIYJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181004 | |
Record name | [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide | |
CAS RN |
1261887-90-4 | |
Record name | [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261887-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxamide, 2-fluoro-3′-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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